4-Hydrazinyl-3-nitrobenzonitrile
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Overview
Description
4-Hydrazinyl-3-nitrobenzonitrile is an organic compound with the molecular formula C7H6N4O2 It is characterized by the presence of a hydrazine group (-NH-NH2) and a nitro group (-NO2) attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinyl-3-nitrobenzonitrile typically involves the reaction of 4-bromo-3-nitrobenzonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The general reaction scheme is as follows:
4-Bromo-3-nitrobenzonitrile+Hydrazine hydrate→this compound+By-products
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis typically involves similar reaction conditions as those used in laboratory-scale preparations, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazinyl-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various derivatives.
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various electrophiles, suitable solvents (e.g., ethanol, methanol).
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products:
Reduction: 4-Amino-3-nitrobenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Azo compounds.
Scientific Research Applications
4-Hydrazinyl-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-3-nitrobenzonitrile is primarily related to its ability to undergo various chemical transformations. The hydrazine group can form stable complexes with metal ions, which can be exploited in catalysis and other applications. Additionally, the nitro group can participate in redox reactions, making the compound useful in various chemical processes.
Comparison with Similar Compounds
- 4-Amino-3-nitrobenzonitrile
- 4-Bromo-3-nitrobenzonitrile
- 4-Chloro-3-nitrobenzonitrile
Comparison: 4-Hydrazinyl-3-nitrobenzonitrile is unique due to the presence of both a hydrazine and a nitro group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 4-Amino-3-nitrobenzonitrile lacks the hydrazine group, limiting its reactivity in certain contexts. Similarly, 4-Bromo-3-nitrobenzonitrile and 4-Chloro-3-nitrobenzonitrile have halogen substituents that influence their chemical behavior differently.
Properties
IUPAC Name |
4-hydrazinyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c8-4-5-1-2-6(10-9)7(3-5)11(12)13/h1-3,10H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRPQDRZWGJVTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393327 |
Source
|
Record name | 4-hydrazinyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124839-61-8 |
Source
|
Record name | 4-hydrazinyl-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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